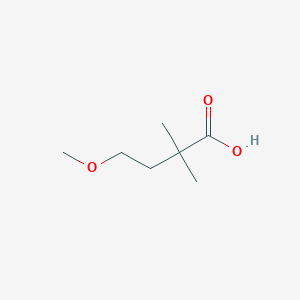

4-Methoxy-2,2-dimethylbutanoic acid

Description

Significance of Carboxylic Acid Derivatives in Organic Chemistry Research

Carboxylic acids and their derivatives are a cornerstone of organic chemistry, distinguished by the presence of a carboxyl group (-COOH). numberanalytics.com Derivatives are formed when the hydroxyl (-OH) portion of the carboxyl group is substituted with other functional groups, leading to a wide array of compounds such as esters, amides, acid halides, and anhydrides. numberanalytics.comlongdom.org This versatility makes them indispensable in organic synthesis, providing pathways to construct complex molecules. numberanalytics.com

The significance of these derivatives lies in their reactivity and the facility with which they can be converted into other functional groups. numberanalytics.comnumberanalytics.com In industrial applications, carboxylic acid derivatives are fundamental to the production of pharmaceuticals, agrochemicals, polymers, and other advanced materials. numberanalytics.comnumberanalytics.com For instance, polyesters and polyamides, which have widespread applications from textiles to engineering plastics, are synthesized from carboxylic acid derivatives. numberanalytics.com Their ability to participate in various reactions makes them crucial for introducing specific functionalities necessary for biological activity in new drugs and agrochemicals. numberanalytics.com The study of their synthesis, properties, and reactions is fundamental to advancing research and development across these scientific fields. numberanalytics.com

Structural Features and Chemical Environment of 4-Methoxy-2,2-dimethylbutanoic Acid in Contemporary Research

This compound, with the chemical formula C₇H₁₄O₃, is a carboxylic acid derivative characterized by several key structural features that define its chemical environment and reactivity. biosynth.com The molecule contains a carboxylic acid group (-COOH), which is the primary site of its acidic properties and reactivity. A notable feature is the presence of two methyl groups attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group), creating a sterically hindered environment. This gem-dimethyl group influences the molecule's reactivity in chemical syntheses.

Additionally, a methoxy (B1213986) group (-OCH₃) is located at the fourth carbon position, introducing an ether linkage into the alkyl chain. This alkoxy group can influence the molecule's polarity and solubility characteristics. The combination of the carboxylic acid, the gem-dimethyl groups, and the methoxy group creates a unique chemical environment that can be explored in various research contexts.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol biosynth.com |

| CAS Number | 1338986-76-7 biosynth.com |

| SMILES | CC(C)(CCOC)C(=O)O biosynth.com |

This data is compiled from available chemical databases and may be subject to revision based on new experimental findings.

Overview of Key Academic Research Areas for this compound and Related Structures

Research involving this compound and structurally related alkoxy-substituted carboxylic acids spans several areas of chemical science. A primary focus is their use as building blocks in organic synthesis. The presence of multiple functional groups—the carboxylic acid and the ether linkage—allows for a variety of chemical transformations.

One significant area of research is the synthesis of novel organofunctional silanes. Studies have shown that unsaturated carboxylic acids can react with trialkoxysilanes in the presence of a catalyst to form stable carboxylic acid derivatized alkoxy silanes. rsc.org These resulting compounds, which combine carboxy- and alkoxy-silyl groups in one molecule, have potential applications in materials science, such as in the creation of modified aerogels and for the coordination of metal ions. researchgate.net For example, carboxylic acid ligands have demonstrated a high affinity for complexing with europium(III) ions. researchgate.net

Furthermore, the reactivity of the carboxylic acid group itself is a subject of study. Carboxylic acids can be converted into a range of derivatives, including acid chlorides, esters, and amides, through various synthetic methods. researchgate.net They can also be reduced to form primary alcohols. organicchemistrytutor.com The specific structural features of this compound, such as the steric hindrance at the alpha-position, can influence the outcomes of these reactions, making it an interesting substrate for methodological studies in organic synthesis.

The hydrolysis of carboxylic acid derivatives is another important research area, particularly in a biochemical context for the metabolism of various substances. libretexts.org While direct research on the biological role of this compound is not widely published, the study of related alkoxy-substituted carboxylic acids contributes to the broader understanding of how such structures behave in biological systems.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,6(8)9)4-5-10-3/h4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLYSUSXVBONEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338986-76-7 | |

| Record name | 4-methoxy-2,2-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy 2,2 Dimethylbutanoic Acid

Classical and Established Synthetic Routes to 4-Methoxy-2,2-dimethylbutanoic Acid

Established synthetic pathways to this compound and similar structures often rely on well-understood transformations in organic chemistry. These routes typically involve the construction of the carbon skeleton followed by the introduction or modification of functional groups.

Multi-Step Synthesis Utilizing Precursors

A common strategy for synthesizing this compound involves a multi-step sequence starting from readily available precursors. One such approach could begin with a suitable ester, such as a derivative of isobutyric acid, which already contains the characteristic gem-dimethyl group at the α-position.

A plausible synthetic sequence could start with the alkylation of a malonic ester derivative. For instance, the reaction of diethyl 2,2-dimethylmalonate with a methoxy-containing electrophile would establish the core carbon framework. Subsequent hydrolysis and decarboxylation of the resulting diester would yield the desired carboxylic acid.

Another potential route involves the use of a precursor like 4-hydroxy-2,2-dimethylbutanoic acid. The synthesis of the phenylmethyl ester of this hydroxy acid has been reported, starting from the monopotassium salt of 4-hydroxy-2,2-dimethylbutanoic acid and benzyl (B1604629) bromide in dimethylformamide. prepchem.com Subsequent methylation of the hydroxyl group, for example, using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, followed by deprotection of the ester, would lead to the final product.

Oxidation-Based Strategies for Carboxylic Acid Formation

Oxidation reactions are a fundamental tool for the synthesis of carboxylic acids. In the context of this compound, a corresponding primary alcohol, 4-methoxy-2,2-dimethylbutan-1-ol, could serve as a direct precursor. The oxidation of this alcohol using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or a two-step Swern or Dess-Martin periodinane oxidation followed by oxidation of the intermediate aldehyde, would yield the target carboxylic acid.

The choice of oxidant is crucial and depends on the presence of other functional groups in the molecule to avoid unwanted side reactions. For instance, permanganate-periodate oxidation has been utilized in the cleavage of complex molecules to produce related carboxylic acids like 2-methyl-3-methoxy-4-phenylbutanoic acid. nih.gov This suggests that oxidative cleavage of a suitable precursor could also be a viable, though likely more complex, strategy.

Advanced and Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the development of synthetic methods for its chiral analogues is of significant interest, particularly in fields like drug discovery where stereochemistry plays a critical role. researchgate.net These advanced methods focus on controlling the three-dimensional arrangement of atoms in the molecule.

Asymmetric Synthesis Approaches to Enantiomerically Pure Derivatives

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule from achiral or racemic starting materials. This is often achieved using chiral catalysts, auxiliaries, or reagents. For analogues of this compound that possess stereocenters, several asymmetric strategies could be employed.

One powerful technique is asymmetric hydrogenation. nih.gov For example, if a synthetic intermediate contains a carbon-carbon double bond at a suitable position, its reduction using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., DuPHOS), can lead to the formation of one enantiomer in high excess. nih.gov

Another approach is asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups with a specific stereochemistry. nih.gov This method, developed by Sharpless, uses osmium tetroxide in the presence of a chiral ligand. nih.gov The resulting diol can then be further manipulated to introduce the desired methoxy (B1213986) group and other functionalities.

Exploiting Chirality in Building Blocks for Stereocontrol

An alternative to asymmetric catalysis is the use of the "chiral pool," which involves starting a synthesis with an enantiomerically pure natural product or a readily available chiral building block. researchgate.netsigmaaldrich.commdpi.comtcichemicals.com This strategy incorporates a predefined stereocenter into the molecule from the outset.

For the synthesis of chiral analogues of this compound, a chiral starting material containing a hydroxyl or amino group with the desired stereochemistry could be utilized. For instance, a chiral amino acid or a hydroxy ester could be elaborated through a series of stereoretentive or stereoinvertive reactions to construct the target molecule. The stereochemistry of the final product would be directly related to the stereochemistry of the initial chiral building block.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound would involve several considerations.

Key aspects of a greener synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. nih.gov For example, developing an organic solvent-free process, as demonstrated in the demethylation of a related compound, 4-(4-methoxyphenyl)butanoic acid, using aqueous HBr. rsc.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. semanticscholar.org This includes both chemical and biocatalytic approaches.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Renewable Feedstocks: Sourcing starting materials from renewable resources.

For the synthesis of this compound, a green chemistry approach might favor a catalytic route with high atom economy, using a non-toxic solvent like water or a supercritical fluid, and operating under mild reaction conditions. nih.gov The development of such a process would contribute to a more sustainable chemical industry.

Atom Economy and Efficiency in Synthetic Route Design

Atom economy is a critical principle in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have 100% atom economy.

The Williamson ether synthesis, while effective, does not have perfect atom economy. The reaction generates stoichiometric amounts of a salt byproduct (e.g., sodium iodide if sodium hydride and methyl iodide are used).

To illustrate the concept, a theoretical atom economy calculation for the final step of the proposed synthesis is presented below.

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| Sodium 4-hydroxy-2,2-dimethylbutanoate | 154.15 | This compound | 146.18 |

| Methyl Iodide | 141.94 | Sodium Iodide | 149.89 |

| Total Reactant Mass | 296.09 | Total Product Mass | 296.07 |

| Atom Economy (%) | 49.37% |

Note: This table is for illustrative purposes. The calculation assumes the use of the sodium salt of the hydroxy acid and methyl iodide.

The calculation demonstrates that a significant portion of the reactant mass is converted into a byproduct, highlighting an area for improvement in synthetic design. Alternative routes with higher atom economy would be desirable from a green chemistry perspective.

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous flow processing, offers several advantages for the synthesis of fine chemicals like this compound, particularly for scalable production. symeres.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com

For the proposed Williamson ether synthesis, a flow chemistry setup could offer:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling reactive intermediates like alkoxides and volatile reagents like methyl iodide. symeres.com

Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and cooling, leading to better control over reaction temperature and potentially reducing byproduct formation. youtube.com

Increased Efficiency and Throughput: Once optimized, a continuous flow process can operate for extended periods, leading to higher productivity compared to batch processing. The automation of flow systems can also reduce manual labor. symeres.com

Facilitated Multi-step Synthesis: Flow chemistry allows for the "telescoping" of reaction steps, where the output of one reactor is directly fed into the next, avoiding timely and resource-intensive isolation and purification of intermediates. acs.org

Catalytic Methods for Reduced Environmental Impact

To improve the environmental footprint of the synthesis of this compound, catalytic methods are highly desirable. These methods aim to reduce waste and energy consumption by using catalysts to facilitate reactions with higher efficiency and selectivity.

A modern alternative to the Williamson ether synthesis is the catalytic C-H activation/functionalization. acs.orgnih.govoup.com This approach could directly introduce the methoxy group by activating a C-H bond at the 4-position of a suitable precursor. For instance, a palladium-catalyzed reaction could potentially be employed. rsc.org These reactions often use an oxidizing agent and can sometimes be performed under milder conditions than traditional methods.

Another catalytic approach could involve the use of phase-transfer catalysts in the Williamson ether synthesis. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the methylating agent, thereby increasing the reaction rate and potentially allowing for the use of milder bases. utahtech.edu

Industrial Synthesis and Process Optimization Considerations for this compound

The industrial-scale production of this compound requires careful consideration of process optimization to ensure economic viability, safety, and sustainability. Key factors include:

Raw Material Sourcing and Cost: The availability and cost of starting materials are paramount. For instance, the choice between different precursors for the 2,2-dimethylbutanoic acid core will depend on their market price and the efficiency of the subsequent synthetic steps.

Process Safety: A thorough risk assessment of all reaction steps is crucial. This includes managing the handling of flammable solvents, corrosive reagents, and potentially toxic intermediates. The use of continuous flow processing can significantly mitigate some of these risks. symeres.com

Reaction Parameter Optimization: A design of experiments (DoE) approach can be used to systematically optimize reaction conditions such as temperature, pressure, catalyst loading, and reactant concentrations to maximize yield and minimize reaction time.

Waste Management and Environmental Impact: Minimizing waste generation is a key goal of industrial process optimization. This includes recycling solvents and catalysts where feasible and developing processes with higher atom economy. The environmental impact of all chemicals used and waste produced must be considered.

Regulatory Compliance: The manufacturing process must adhere to all relevant chemical safety and environmental regulations.

A successful industrial synthesis of this compound would likely involve a multi-faceted optimization strategy that balances cost, safety, and environmental considerations.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2,2 Dimethylbutanoic Acid

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, and substitution reactions.

Esterification: In the presence of an alcohol and an acid catalyst, 4-Methoxy-2,2-dimethylbutanoic acid is expected to undergo Fischer esterification to form the corresponding ester. This is a reversible reaction, and to drive the equilibrium towards the product, a large excess of the alcohol is often used, or water is removed as it is formed masterorganicchemistry.commasterorganicchemistry.com. The general mechanism involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol, a proton transfer, and the elimination of water masterorganicchemistry.comchemguide.co.uk.

Amidation: The direct reaction of this compound with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid typically requires activation. Common methods include conversion to an acyl chloride or the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) analis.com.my. These reagents facilitate the formation of an amide bond by activating the carboxyl group for nucleophilic attack by the amine scispace.comdntb.gov.ua.

Table 1: Predicted Esterification and Amidation Reactions of this compound

| Reaction | Reagents and Conditions | Predicted Product | General Yield |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst), heat | Methyl 4-methoxy-2,2-dimethylbutanoate | High |

| Amidation | Ammonia (B1221849), DCC (coupling agent) | 4-Methoxy-2,2-dimethylbutanamide | Moderate to High |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, 4-methoxy-2,2-dimethylbutan-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids jackwestin.com. The reaction proceeds via a metal-carboxylate intermediate.

Oxidation: The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The rest of the molecule, being an aliphatic chain with a methoxy (B1213986) group, is also relatively stable to oxidation. Drastic oxidative conditions could potentially lead to the cleavage of the carbon-carbon bonds, but such reactions are generally not selective.

The primary substitution reaction involving the carboxylic acid group is its conversion to an acyl halide, typically an acyl chloride or bromide. This is usually achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This transformation is a key step in activating the carboxylic acid for subsequent nucleophilic acyl substitution reactions.

Reactions Involving the Methoxy Moiety

The methoxy group is a relatively unreactive ether functional group. Its primary reaction is cleavage under harsh conditions.

The methoxy group of this compound can be cleaved to yield the corresponding alcohol, 4-hydroxy-2,2-dimethylbutanoic acid nih.gov. This reaction typically requires strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃) nih.govresearchgate.netorganic-chemistry.org. The mechanism of ether cleavage with HBr involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 reaction. With BBr₃, the reaction proceeds through the formation of a Lewis acid-base adduct nih.govresearchgate.net.

The methoxy group at the 4-position is relatively far from the carboxylic acid group, separated by a three-carbon chain. Therefore, its electronic influence on the reactivity of the carboxyl group is expected to be minimal. The primary effect would be a weak electron-withdrawing inductive effect, which might slightly increase the acidity of the carboxylic acid compared to an unsubstituted alkane chain of the same length. However, this effect is generally considered negligible for substituents beyond the alpha or beta positions.

Table 2: Summary of Predicted Reactions and Influences

| Functional Group | Reaction Type | Key Reagents | Predicted Outcome | Influence of Other Group |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester formation | Minimal influence from methoxy group |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide formation | Minimal influence from methoxy group |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary alcohol formation | Minimal influence from methoxy group |

| Methoxy Ether | Cleavage | HBr or BBr₃ | Alcohol formation | Carboxylic acid may require protection |

Reactivity at the Quaternary Carbon Center and Alkyl Chain

The reactivity of this compound is significantly influenced by the presence of a quaternary carbon atom at the C2 position. This structural feature, along with the methoxy group at the C4 position, dictates the steric and electronic environment of the molecule, thereby controlling its behavior in various chemical transformations.

Influence of gem-Dimethyl Groups on Steric and Electronic Effects

The gem-dimethyl group at the C2 position of this compound introduces notable steric and electronic effects that modulate its reactivity. Sterically, the two methyl groups create significant bulk around the quaternary carbon and the adjacent carboxylic acid functional group. This steric hindrance can impede the approach of reagents, potentially slowing down or preventing reactions that would otherwise occur at the carbonyl carbon or the α-carbon. wikipedia.org For instance, in nucleophilic acyl substitution reactions, the bulky gem-dimethyl arrangement can hinder the access of nucleophiles to the carbonyl carbon.

Electronically, alkyl groups are known to be electron-donating through an inductive effect. In the case of this compound, the two methyl groups at the C2 position contribute to an increase in electron density on the adjacent carbonyl group. This electron-donating effect can slightly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to a non-substituted carboxylic acid.

A key phenomenon associated with gem-dimethyl groups is the Thorpe-Ingold effect , also known as the "gem-dimethyl effect" or "angle compression". wikipedia.orglucp.net This effect describes the acceleration of intramolecular reactions, such as cyclizations, due to the presence of gem-dialkyl substituents. The steric bulk of the methyl groups can decrease the internal bond angle between them, bringing the reactive ends of the molecule closer together and thus favoring ring-closing reactions. While this compound itself does not have another reactive group for a simple cyclization, this principle becomes highly relevant in transformations where an intramolecular reaction is a plausible step.

The following table illustrates the general principle of the Thorpe-Ingold effect on the rate of lactonization, a type of intramolecular cyclization. While this data is for a different system, it demonstrates the kinetic advantage conferred by gem-dimethyl substitution.

Table 1: Relative Rates of Lactonization Illustrating the Thorpe-Ingold Effect This table is illustrative and based on general findings for other systems.

| Reactant Structure | Number of Methyl Groups | Relative Rate of Lactonization |

| 2-hydroxybenzenepropionic acid | 0 | 1 |

| 2-hydroxy-2-methylbenzenepropionic acid | 1 | ~5 |

| 2-hydroxy-2,2-dimethylbenzenepropionic acid | 2 | ~100 |

Regioselectivity and Chemoselectivity in Complex Transformations

In more complex chemical transformations, the interplay of the functional groups in this compound governs the regioselectivity and chemoselectivity of reactions. The carboxylic acid group can act as a directing group in certain metal-catalyzed reactions, guiding the catalyst to specific C-H bonds for functionalization. For instance, in palladium-catalyzed C-H activation reactions, the carboxylate can coordinate to the metal center, directing functionalization to the β- or γ-positions of the alkyl chain. nih.gov

The methoxy group, being a Lewis basic site, can also influence the regioselectivity of reactions by coordinating with Lewis acidic reagents or catalysts. In the context of aromatic systems, a methoxy group is known to be an ortho-para directing group in electrophilic aromatic substitution. While this compound is an aliphatic compound, the electronic influence of the methoxy group can still be transmitted through the alkyl chain, potentially affecting the reactivity of nearby C-H bonds.

Chemoselectivity in reactions involving this compound would be demonstrated in transformations where multiple reactive sites are present. For example, in a reaction involving both the carboxylic acid and the ether linkage, a selective reagent could be chosen to react with one functional group over the other. The steric hindrance provided by the gem-dimethyl groups can also contribute to chemoselectivity by shielding the carboxylic acid from certain reagents, thereby allowing reactions to occur at other, more accessible sites in a molecule containing this moiety.

Metal-Catalyzed and Organocatalyzed Transformations of this compound

The structural features of this compound make it an interesting substrate for various metal-catalyzed and organocatalyzed transformations. The presence of a carboxylic acid, a quaternary center, and an ether linkage provides multiple handles for selective functionalization.

C–H Functionalization Strategies

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For this compound, C-H functionalization could potentially be directed to several positions along the alkyl chain. Palladium catalysis is a prominent method for the C-H activation of aliphatic carboxylic acids. nih.gov The carboxylic acid can act as a directing group, facilitating the activation of β- or γ-C(sp³)–H bonds. In the case of this compound, this would correspond to the C-H bonds at the C3 and C4 positions.

Pivalic acid, which shares the 2,2-dimethylpropanoic acid core structure with the target molecule, is often used as a co-catalyst in palladium-catalyzed C-H functionalization reactions. wikipedia.orgacs.org It is believed to act as a proton shuttle and a key component in the C-H bond cleavage event. The structural similarity suggests that this compound itself could undergo similar transformations.

The following table presents representative examples of palladium-catalyzed C-H functionalization of aliphatic carboxylic acids, indicating the types of transformations that could be envisioned for this compound.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Aliphatic Carboxylic Acids This table is illustrative and based on general findings for other systems.

| Carboxylic Acid Substrate | C-H Functionalization Type | Product Type |

| 3-Phenylpropanoic acid | β-Arylation | 3,3-Diarylpropanoic acid |

| 3,3-Dimethylbutanoic acid | γ-Arylation | 4-Aryl-3,3-dimethylbutanoic acid |

| Cyclohexanecarboxylic acid | β,γ-Dehydrogenation | Cyclohex-1-enecarboxylic acid |

Cross-Coupling Reactions Involving Derived Intermediates

The carboxylic acid group of this compound can be utilized in decarboxylative cross-coupling reactions. wikipedia.org In these reactions, the carboxylic acid is converted into a carbon-carbon or carbon-heteroatom bond, with the extrusion of carbon dioxide. This strategy is particularly useful as carboxylic acids are often readily available.

One common approach involves the conversion of the carboxylic acid to a redox-active ester, which can then participate in nickel- or iron-catalyzed cross-coupling reactions. nih.gov Another strategy is the direct use of the carboxylate in palladium-catalyzed reactions, often in the presence of a co-oxidant. Given the presence of the quaternary carbon, the resulting alkyl radical or organometallic intermediate would be tertiary, which could influence the reaction pathway and product distribution.

The table below shows general examples of decarboxylative cross-coupling reactions of aliphatic carboxylic acids.

Table 3: Examples of Decarboxylative Cross-Coupling Reactions This table is illustrative and based on general findings for other systems.

| Carboxylic Acid Derivative | Coupling Partner | Catalyst System | Product Type |

| Redox-active ester of an aliphatic acid | Aryl halide | Ni-based | Alkylated arene |

| Aliphatic carboxylic acid | Vinyl halide | Pd/photoredox | Alkenylated alkane |

| Aliphatic carboxylic acid | Alkenylzinc reagent | Ni-based | Alkene |

Photoredox Catalysis in Related Systems

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates from carboxylic acids. hw.ac.uk The decarboxylation of carboxylic acids can be initiated by a photoexcited catalyst, leading to the formation of an alkyl radical that can participate in a variety of bond-forming reactions.

For this compound, photoredox-mediated decarboxylation would generate a 3-methoxy-1,1-dimethylpropyl radical. This tertiary radical could then be trapped by a suitable acceptor, such as a Michael acceptor or an electron-deficient arene, to form a new carbon-carbon bond. Studies on the photocatalytic oxygenation of pivalic acid have demonstrated the feasibility of generating tert-butyl radicals under photoredox conditions, which is a close analogy. nih.gov

The following table provides examples of reactions that could be adapted from related systems using photoredox catalysis.

Table 4: Potential Photoredox-Catalyzed Reactions Based on Related Systems This table is illustrative and based on general findings for other systems.

| Reaction Type | Radical Precursor | Radical Acceptor | Potential Product from this compound |

| Giese Reaction | Aliphatic carboxylic acid | Electron-deficient alkene | Conjugate addition product |

| Minisci-type Reaction | Aliphatic carboxylic acid | Heteroaromatic compound | Alkylated heteroarene |

| Deoxygenative Radical Addition | Aromatic carboxylic acid | Vinyl boronic ester | β-Keto borylalkane |

Kinetic and Thermodynamic Analyses of Reaction Pathways

A thorough search of available scientific databases and literature reveals a notable absence of specific studies focused on the kinetic and thermodynamic analyses of reaction pathways involving this compound. Consequently, detailed data tables and in-depth research findings on its reaction rates, activation energies, and thermodynamic constants cannot be provided at this time.

The study of reaction kinetics provides valuable insights into the rates of chemical processes and the factors that influence them. Such analyses typically involve determining the order of a reaction, the rate constant, and the activation energy, which is the minimum energy required for a reaction to occur. This information is crucial for understanding the mechanism of a reaction and for optimizing reaction conditions.

Thermodynamic analysis, on the other hand, focuses on the energy changes that accompany a chemical reaction. Key parameters include the enthalpy change (ΔH), which indicates whether a reaction releases or absorbs heat, the entropy change (ΔS), which is a measure of the change in disorder, and the Gibbs free energy change (ΔG), which determines the spontaneity of a reaction.

While general principles of organic chemistry suggest potential reactions for this compound, such as esterification of the carboxylic acid group or ether cleavage, the absence of empirical data prevents a quantitative discussion of the kinetics and thermodynamics of these transformations. Further experimental research is necessary to elucidate the specific reaction pathways of this compound and to quantify the associated kinetic and thermodynamic parameters.

Theoretical and Computational Chemistry of 4 Methoxy 2,2 Dimethylbutanoic Acid

Electronic Structure and Quantum Chemical Analysis

A comprehensive analysis of the electronic structure of 4-Methoxy-2,2-dimethylbutanoic acid through quantum chemical methods is essential for understanding its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. As of the latest literature review, specific DFT studies dedicated to the ground state of this compound, detailing parameters such as optimized geometry, vibrational frequencies, and electronic energies, have not been identified in publicly accessible scientific journals or databases.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting chemical reactivity. Detailed calculations of the MOs and the electron density distribution for this compound are not currently available in published literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interaction with other molecules.

Energy Landscapes and Preferred Conformations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. Determining the energy landscape and identifying the preferred, low-energy conformations of this compound would require dedicated computational studies. Such specific analyses for this compound are not found in the reviewed scientific literature.

Dynamic Behavior in Solution and Solid States

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time in different environments, such as in solution or in the solid state. These simulations can reveal information about molecular flexibility, solvent interactions, and phase transitions. At present, there are no published MD simulation studies focused on this compound.

Prediction and Optimization of Reaction Pathways and Mechanisms

Computational chemistry is a key tool for predicting the feasibility of chemical reactions and elucidating their underlying mechanisms. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. For this compound, specific computational studies on the prediction and optimization of its reaction pathways and mechanisms have not been reported in the available scientific literature.

Transition State Modeling and Activation Energy Calculations

Transition state theory is a cornerstone of computational chemistry, enabling the study of reaction rates by examining the high-energy transition state that connects reactants and products. For this compound, a key reaction is esterification, where the carboxylic acid reacts with an alcohol to form an ester. chemguide.co.uk The mechanism for this reaction, particularly under acidic conditions (Fischer esterification), involves several equilibrium steps, including protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfers, and the elimination of water. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Computational modeling can elucidate the geometry and energy of the transition states for each step. Due to the steric hindrance from the two methyl groups at the α-carbon (the 2-position), the activation energy for esterification of this compound is expected to be higher than for less hindered carboxylic acids. google.com Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to model the potential energy surface of the reaction. These calculations help in identifying the lowest energy path from reactants to products and quantifying the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Table 1: Representative Activation Energies for Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Activation Energy (kJ/mol) |

|---|---|---|---|

| Acetic Acid | Methanol | Ion-exchange resin | 39.4 |

| Propanoic Acid | Ethanol | --- | 52.6 |

| Propanoic Acid | 1-Propanol | --- | 49.9 |

This table presents a selection of activation energies for various esterification reactions to illustrate typical energy barriers. The values are sourced from studies on similar chemical transformations and are for comparative purposes. researchgate.netresearchgate.net

By modeling the transition state for the esterification of this compound, chemists can predict reaction rates, optimize reaction conditions (e.g., temperature, catalyst choice), and gain a deeper understanding of how steric and electronic effects influence reactivity. researchgate.net

Computational Design of Novel Synthetic Routes

Computational chemistry is an indispensable tool for the rational design of synthetic pathways. nih.gov For a target molecule like this compound, computational methods can be used to evaluate the feasibility and efficiency of various potential synthetic routes before any lab work is undertaken. This process, often part of a quality-by-design approach, saves time and resources by identifying the most promising strategies. acs.org

A plausible synthetic route could involve the methylation of a precursor like 4-hydroxy-2,2-dimethylbutanoic acid. prepchem.comnih.gov Another approach could be the oxidation of a corresponding aldehyde. Computational tools can model these transformations to predict yields, identify potential side reactions, and assess the stability of intermediates.

For example, a retrosynthetic analysis might propose a pathway starting from simpler, commercially available precursors. Computational software can then be used to:

Evaluate Reaction Thermodynamics: Calculate the change in Gibbs free energy (ΔG) for each proposed reaction step to determine its spontaneity.

Model Reaction Kinetics: As discussed previously, calculate activation energies to predict reaction rates.

Screen Catalysts: Virtually test different catalysts to find one that lowers the activation energy most effectively for sterically hindered substrates. google.com

Predict Spectroscopic Properties: Calculate properties like NMR spectra for predicted intermediates and the final product to aid in their experimental identification.

One computationally-guided approach could explore the use of organocatalysis, which has been shown to be effective for the synthesis of complex molecules, including amides from aldehydes, a reaction type that can be adapted for acid synthesis. acs.org Similarly, methods developed for the esterification of sterically hindered carboxylic acids, such as using dicyclohexylcarbodiimide (B1669883) (DCC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, could be computationally modeled to optimize for this compound. organic-chemistry.org

In Silico Screening and Molecular Docking Studies (non-human clinical)

In silico screening and molecular docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. mdpi.com These methods are fundamental in drug discovery and toxicology for predicting a compound's potential biological activity and binding affinity. fip.org

The process involves:

Target Selection: Identifying a protein of interest (e.g., an enzyme, a receptor) for a non-human application.

Ligand Preparation: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the binding site of the target protein in various orientations and conformations.

Scoring and Analysis: Calculating a "docking score" or binding energy for each pose, which estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are then analyzed. nih.gov

While no specific docking studies on this compound are published, research on similar short-chain fatty acids (SCFAs) and their derivatives demonstrates the utility of this approach. consensus.appfrontiersin.orgyoutube.com For instance, in silico studies have explored the interaction of SCFAs with targets like histone deacetylases (HDACs) and voltage-gated sodium channels. consensus.appnih.govnih.gov Methoxy-containing compounds have also been evaluated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). mdpi.com

Table 2: Illustrative Molecular Docking Data for Related Compounds

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 2-Chloro-6-methoxypyridine-4-carboxylic acid | Mycobacterium tuberculosis protein | -6.0 |

| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | MCF-7 receptor (2IOG) | -6.96 |

| p-Methoxycinnamoyl hydrazide derivative | Cyclooxygenase-2 (COX-2) | -124.81 (Rerank Score) |

This table provides examples of binding affinities and scores from molecular docking studies of various methoxy-containing organic acids and derivatives against different protein targets. These values illustrate the type of data generated in such computational experiments and are for comparative purposes only. nih.govmdpi.comresearchgate.netresearchgate.net

For this compound, molecular docking could be used to screen it against a wide array of non-human targets to hypothesize potential biological activities. The molecule's structural features—a carboxylic acid group capable of forming hydrogen bonds and salt bridges, a flexible carbon chain, gem-dimethyl groups providing steric bulk, and a methoxy (B1213986) ether group—would all influence its binding mode and affinity within a protein's active site. nih.gov

Applications of 4 Methoxy 2,2 Dimethylbutanoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The structure of 4-methoxy-2,2-dimethylbutanoic acid is achiral. For a molecule to be a chiral building block, it must possess a stereocenter, typically a carbon atom bonded to four different groups, and be available in an enantiomerically pure or enriched form. Since the alpha-carbon of this compound is bonded to two identical methyl groups, it does not have a stereocenter and is, therefore, not a chiral compound.

In theory, derivatives of this compound could be synthesized to introduce chirality. For instance, stereoselective hydroxylation or amination at the beta-position could generate chiral molecules. These chiral derivatives could then potentially serve as building blocks in asymmetric synthesis, where the stereocenter would be used to control the stereochemical outcome of subsequent reactions. However, there is no readily available research to suggest that this compound is a common starting material for the synthesis of such chiral building blocks.

Precursor for the Synthesis of Complex Organic Scaffolds

The bifunctional nature of this compound, possessing both a carboxylic acid and an ether linkage, suggests its potential as a precursor for more complex molecular architectures. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further synthetic transformations. The methoxy (B1213986) group is generally stable but can be cleaved under specific conditions to reveal a hydroxyl group, offering another point for chemical modification.

The gem-dimethyl group adjacent to the carbonyl provides steric hindrance, which could influence the reactivity and selectivity of reactions at the carbonyl carbon. This steric bulk might be exploited to direct the stereochemistry of reactions at nearby centers or to control the conformation of larger molecules incorporating this fragment.

Despite these theoretical possibilities, there is a lack of specific examples in the scientific literature demonstrating the use of this compound as a precursor for the synthesis of complex organic scaffolds.

Applications in the Development of Advanced Organic Materials and Polymers

Carboxylic acids and their derivatives are fundamental monomers in the synthesis of various polymers, most notably polyesters and polyamides. In principle, this compound could be used as a monomer or a chain terminator in polymerization reactions. The presence of the methoxy and gem-dimethyl groups would be expected to influence the properties of the resulting polymer, such as its thermal stability, solubility, and mechanical properties.

The bulky 2,2-dimethyl substitution could lead to polymers with increased amorphous character and lower glass transition temperatures compared to polymers derived from less substituted monomers. The methoxy group could potentially enhance solubility in certain organic solvents.

However, a review of the available literature does not provide any specific instances of this compound being utilized in the development of advanced organic materials or polymers.

Utility in Agrochemical and Flavor Chemistry Research (excluding medical/pharmaceutical)

In the field of agrochemical research, carboxylic acids and their derivatives are common structural motifs in a wide range of herbicides, insecticides, and fungicides. It is conceivable that this compound or its derivatives could be investigated for biological activity. The combination of a lipophilic dimethylbutanoate core and a polar methoxy group could impart properties suitable for interaction with biological targets.

Regarding flavor chemistry, short-chain carboxylic acids and esters are well-known for their contributions to the aroma and taste of various foods. While there is no direct evidence, the structure of this compound suggests it could be a precursor to volatile esters with potential applications as flavoring agents. The methoxy group and the branched carbon skeleton could contribute to unique organoleptic properties.

A search of patents related to agrochemicals does reveal instances of compounds with similar structural features, but specific research detailing the utility of this compound in these fields is not readily apparent.

Biological and Biochemical Research Applications of 4 Methoxy 2,2 Dimethylbutanoic Acid Non Clinical

Potential as a Probe for Metabolic Pathways in Microorganisms or Plants (non-human)

There is no available research detailing the use of 4-Methoxy-2,2-dimethylbutanoic acid as a metabolic probe to investigate pathways in non-human microorganisms or plants. While certain butanoic acid derivatives, like Indole-3-butyric acid (IBA), are known plant growth regulators that can influence development, the specific methoxy-dimethyl variant has not been explored in this context. ncert.nic.in

Biosynthetic Origin and Environmental Fate of Related Butanoic Acid Derivatives

The study of butanoic acid derivatives, especially short-chain fatty acids (SCFAs) like butyric acid, is a significant area of biochemical research. These compounds are primarily products of microbial metabolism and play crucial roles in various ecosystems.

Biosynthetic Origin

The primary biosynthetic route for butanoic acid derivatives in nature is through anaerobic fermentation by obligate anaerobic bacteria. wikipedia.org This process is particularly well-documented in gut microbiomes and various industrial fermentation systems using bacteria from the genus Clostridium, such as Clostridium butyricum, Clostridium kluyveri, and Clostridium acetobutylicum. nih.govwikipedia.orgmicrobenotes.com

The metabolic pathway begins with the breakdown of carbohydrates (like glucose) into pyruvate (B1213749) via glycolysis. Pyruvate is then converted to acetyl-CoA. microbenotes.com From there, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This molecule undergoes a series of reduction reactions to become butyryl-CoA, the key precursor that is finally converted to butyric acid. researchgate.net This pathway not only produces butyrate (B1204436) but also generates ATP for the bacteria. microbenotes.comyoutube.com

Various organic wastes, including food and agricultural waste, serve as potent feedstocks for microbial production of volatile fatty acids (VFAs), including butyric acid. nih.govnih.gov Studies have shown that the composition of the feedstock can influence the final products; for instance, carbohydrates tend to promote butyric acid production. nih.gov

Interactive Data Table: Key Enzymes and Bacteria in Butyric Acid Biosynthesis

| Role | Name | Organism Example | Substrate | Product | Reference |

| Bacterium | Clostridium tyrobutyricum | N/A | Glucose, Xylose | Butyric Acid | nih.govresearchgate.net |

| Bacterium | Clostridium butyricum | N/A | Glucose | Butyric Acid | wikipedia.orgmicrobenotes.com |

| Bacterium | Faecalibacterium prausnitzii | N/A | Fiber/Carbohydrates | Butyric Acid | wikipedia.org |

| Enzyme | Pyruvate ferredoxin oxidoreductase | Clostridium species | Pyruvate | Acetyl-CoA | microbenotes.com |

| Enzyme | Thiolase | Clostridium species | Acetyl-CoA | Acetoacetyl-CoA | researchgate.net |

| Enzyme | β-hydroxybutyryl-CoA dehydrogenase | Clostridium species | Acetoacetyl-CoA | β-hydroxybutyryl-CoA | researchgate.net |

| Enzyme | Crotonase | Clostridium species | β-hydroxybutyryl-CoA | Crotonyl-CoA | researchgate.net |

| Enzyme | Butyryl-CoA dehydrogenase | Clostridium species | Crotonyl-CoA | Butyryl-CoA | researchgate.net |

| Enzyme | Butyrate Kinase (BK) | Clostridium species | Butyryl-phosphate | Butyric Acid | researchgate.net |

Environmental Fate

The environmental fate of butanoic acid derivatives is intrinsically linked to microbial activity, primarily through anaerobic digestion. In environments lacking oxygen, such as sediments, water treatment facilities, and anaerobic digesters, butyrate does not persist. Instead, it is consumed by syntrophic microbial consortia. researchgate.net

This process involves butyrate-oxidizing bacteria, which break down butyrate into acetate (B1210297) and hydrogen gas (H₂). researchgate.net This reaction is only energetically favorable when the products (especially H₂) are continuously removed. This removal is accomplished by hydrogen-consuming methanogenic archaea, which use H₂ and CO₂ to produce methane (B114726) (CH₄). researchgate.netresearchgate.net This interdependent relationship is a classic example of syntrophy.

Environmental conditions can significantly impact this degradation process. For instance, high concentrations of ammonia (B1221849) can inhibit the activity of butyric acid-degrading bacteria more severely than the methanogens they partner with, leading to an accumulation of the acid. acs.orgacs.org The entire anaerobic degradation of complex organic matter to methane is a multi-step process, and the conversion of butyrate and propionate (B1217596) to acetate is often a rate-limiting step. researchgate.net

Interactive Data Table: Reactions in Anaerobic Degradation of Butyric Acid

| Reaction Step | Description | Chemical Equation | Organisms Involved | Reference |

| Butyrate Oxidation | Butyrate is oxidized to acetate and hydrogen by proton-reducing bacteria. | CH₃CH₂CH₂COO⁻ + 2H₂O → 2CH₃COO⁻ + H⁺ + 2H₂ | Syntrophic Bacteria (e.g., Syntrophomonas) | researchgate.net |

| Acetoclastic Methanogenesis | Acetate is cleaved to form methane and carbon dioxide. | CH₃COO⁻ + H⁺ → CH₄ + CO₂ | Acetoclastic Methanogens (e.g., Methanothrix) | researchgate.net |

| Hydrogenotrophic Methanogenesis | Hydrogen and carbon dioxide are used to produce methane. | 4H₂ + CO₂ → CH₄ + 2H₂O | Hydrogenotrophic Methanogens | researchgate.netresearchgate.net |

Advanced Analytical Methodologies for Characterization of 4 Methoxy 2,2 Dimethylbutanoic Acid

Development of Sophisticated Spectroscopic Techniques for Structural Elucidation (e.g., advanced NMR, high-resolution MS)

The unambiguous determination of the molecular structure of 4-Methoxy-2,2-dimethylbutanoic acid relies heavily on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments are indispensable for mapping the carbon-hydrogen framework and establishing connectivity within the molecule.

¹H NMR: Proton NMR would provide initial, crucial information. The spectrum is expected to show distinct signals for the gem-dimethyl protons, the methylene (B1212753) protons adjacent to the methoxy (B1213986) group, the methoxy protons themselves, and the carboxylic acid proton. The chemical shift and multiplicity of these signals would offer primary evidence for the proposed structure.

¹³C NMR and DEPT: Carbon-13 NMR would reveal the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would further differentiate between CH, CH₂, and CH₃ groups, complementing the ¹³C data for a complete carbon skeleton assignment.

2D NMR Techniques: To definitively establish the bonding arrangement, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized. A COSY spectrum would confirm the coupling between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom. The key HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons, for instance, showing a correlation between the gem-dimethyl protons and the quaternary carboxylic carbon, unequivocally confirming this substitution pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of the molecule with high accuracy. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would provide a high-resolution mass measurement. This allows for the calculation of the molecular formula, which for C₇H₁₄O₃ is 146.0943. This precise mass measurement helps to distinguish the target compound from any potential isomeric impurities. Fragmentation patterns observed in MS/MS experiments would further corroborate the structure by showing characteristic losses, such as the loss of a methoxy group or the carboxylic acid moiety.

Chromatographic Method Development for Purity Analysis and Isolation (e.g., HPLC, GC)

Chromatographic methods are paramount for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary method for purity determination. A C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation. A gradient elution method would be developed to ensure the separation of the target compound from any starting materials, byproducts, or degradation products. A UV detector would be suitable for detection if the carboxylic acid group provides a sufficient chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could be employed.

Gas Chromatography (GC): For the analysis of this compound by GC, derivatization would likely be necessary to increase its volatility and thermal stability. Esterification of the carboxylic acid to its methyl or ethyl ester is a common strategy. A patent describing the synthesis of the methyl ester of this compound suggests that GC is a viable analytical technique for related compounds. nih.gov Following derivatization, the resulting ester could be analyzed on a capillary column of moderate polarity. Gas Chromatography-Mass Spectrometry (GC-MS) would be particularly powerful, providing both retention time for purity assessment and a mass spectrum for identity confirmation of the peak.

Application of X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

As this compound is an achiral molecule, X-ray crystallography of the compound itself would not be used for absolute configuration determination. However, if a chiral derivative were to be synthesized, for example, by esterification with a chiral alcohol, X-ray crystallography could be a definitive method for establishing the absolute stereochemistry of the new stereocenter(s). This technique involves growing a suitable single crystal of the derivative and analyzing the diffraction pattern of X-rays passed through it. The resulting electron density map provides a three-dimensional structure of the molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms. Currently, there is no publicly available information on the X-ray crystallographic analysis of any derivatives of this compound.

Emerging Research Directions and Unexplored Avenues for 4 Methoxy 2,2 Dimethylbutanoic Acid

Integration into Supramolecular Chemistry and Host-Guest Systems

There is currently no available research detailing the integration of 4-Methoxy-2,2-dimethylbutanoic acid into supramolecular assemblies or host-guest systems. The unique structural features of the molecule, including its ether linkage and sterically hindered carboxylic acid group, suggest potential for interactions with various host molecules. Future research could explore its binding affinities with cyclodextrins, calixarenes, or other macrocyclic hosts. Such studies would be foundational in determining its suitability for applications in drug delivery, chemical sensing, or the development of responsive materials.

Exploration of Novel Catalytic Systems for its Transformations

Detailed studies on novel catalytic systems specifically designed for the transformation of this compound are not present in the current scientific literature. The development of catalysts for the selective functionalization of its carbon-hydrogen bonds or for its conversion into other valuable chemical entities represents a significant and open area of research. Investigations could focus on transition-metal catalysis or organocatalysis to achieve transformations such as hydroxylation, amination, or polymerization, thereby expanding the chemical space accessible from this starting material.

Chemoenzymatic Synthesis Approaches for Complex Analogues

The application of chemoenzymatic strategies to synthesize complex analogues of this compound is an unexplored frontier. The synergy of enzymatic catalysis for stereoselective modifications and chemical synthesis for the introduction of diverse functional groups could provide a powerful platform for generating a library of novel compounds. thno.org Enzymes such as lipases, esterases, or oxidoreductases could potentially be employed to resolve racemic mixtures or introduce chirality, a key feature in many biologically active molecules. Research in this area would be crucial for unlocking the potential of its derivatives in medicinal chemistry and materials science.

Role in Advanced Catalysis and Reaction Discovery

The potential role of this compound in advanced catalysis and as a platform for reaction discovery has not yet been investigated. Its structural motifs could lend themselves to the design of new ligands for metal catalysts or as a substrate in the discovery of novel chemical reactions. For instance, the carboxylic acid moiety could serve as a directing group in catalytic C-H activation reactions, or the entire molecule could be used as a test substrate to probe the reactivity and selectivity of new catalytic systems. This lack of data presents a clear opportunity for original research that could contribute to the fundamental understanding of chemical reactivity and catalyst design.

Q & A

Basic Research Question: What are the optimal synthetic routes for 4-methoxy-2,2-dimethylbutanoic acid, and how can purity be ensured?

Answer:

Synthesis typically involves esterification, alkylation, or oxidation steps. For example, methoxy groups can be introduced via nucleophilic substitution using methyl iodide under basic conditions, while dimethyl branches may require Grignard reagents or tert-butyl protecting groups. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluents) is critical. Purity validation should combine HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity and detect side products .

Basic Research Question: How should researchers characterize the physicochemical properties of this compound?

Answer:

Key properties include:

- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane, DCM) to determine optimal reaction conditions. Limited aqueous solubility is common due to the hydrophobic dimethyl groups .

- Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C to 40°C), and humidity (40–80% RH). Store at –20°C in airtight, amber vials to prevent hydrolysis of the methoxy group .

- Spectroscopic Data : Use FT-IR for carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) group identification. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 175) .

Advanced Research Question: How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer:

Contradictions often arise from:

- Stereochemical variations : Use chiral HPLC or polarimetry to distinguish enantiomers, as seen in related methoxy-substituted acids .

- Impurity interference : Employ high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) to isolate signals from co-eluting contaminants .

- Tautomerism : Monitor dynamic equilibria (e.g., keto-enol) via variable-temperature NMR .

Advanced Research Question: What metabolic pathways or degradation products should be considered in biological studies?

Answer:

- Hepatic metabolism : Likely involves cytochrome P450-mediated demethylation (methoxy → hydroxyl group) or β-oxidation of the butanoic acid chain, analogous to other branched carboxylic acids .

- Degradation : Under oxidative conditions, expect formation of 2,2-dimethylsuccinic acid (via decarboxylation) or methoxy-substituted ketones. Monitor via LC-MS/MS with MRM transitions .

Basic Research Question: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogen-resistant containers .

- Emergency response : For spills, absorb with vermiculite and wash with 10% sodium carbonate solution. Inhalation risks require immediate fresh air exposure .

Advanced Research Question: How can computational modeling predict reactivity or interactions of this compound?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict pKa (carboxylic acid ~4.5), nucleophilic sites (methoxy oxygen), and electrostatic potential maps .

- Docking studies : Simulate binding to enzymes (e.g., acyl-CoA synthetases) using AutoDock Vina. Focus on hydrophobic interactions with dimethyl groups and hydrogen bonding with the methoxy moiety .

Advanced Research Question: What strategies address low yields in coupling reactions involving this compound?

Answer:

- Activation : Convert the carboxylic acid to an acyl chloride (SOCl₂, 0°C) or mixed anhydride (isobutyl chloroformate) to enhance reactivity .

- Catalysis : Use DMAP (4-dimethylaminopyridine) for esterification or amide bond formation. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ with K₂CO₃ in THF/water is effective .

- Workup : Extract unreacted starting material with saturated NaHCO₃ and DCM .

Basic Research Question: How to develop a validated analytical method for quantifying this compound in complex matrices?

Answer:

- Sample prep : For biological matrices, protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) improves recovery .

- HPLC conditions : Use a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (30% acetonitrile, 70% 0.1% formic acid). Retention time ~6.2 min .

- Calibration : Linear range 0.1–100 µg/mL (R² > 0.999), LOD 0.03 µg/mL via signal-to-noise ratio 3:1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.